N-2,1,3-benzothiadiazol-5-yl-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide is a synthetic compound identified through virtual screening efforts for novel HIV-1 inhibitors. [] It falls under the classification of small-molecule inhibitors and plays a significant role in scientific research for its potential to target the HIV-1 assembly process. []
While a detailed synthesis pathway for N-2,1,3-benzothiadiazol-5-yl-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide was not explicitly provided in the reviewed literature, its identification stemmed from a virtual screening campaign of a small molecule library. [] This suggests that the compound was likely synthesized and available within that library.
N-2,1,3-benzothiadiazol-5-yl-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide exhibits antiviral activity by targeting the HIV-1 matrix (MA) protein. [] Its mechanism involves binding to the highly conserved phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) binding pocket of MA. [] This interaction competes with PI(4,5)P2 for MA binding, thereby hindering the production of new virus particles. [] Mutation studies on MA residues within the PI(4,5)P2 binding site confirmed the compound's specific interaction and mechanism of action. []
CAS No.: 137945-48-3
CAS No.: 2922-94-3
CAS No.: 19039-02-2
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4